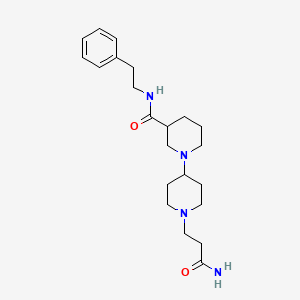![molecular formula C14H12BrN3O5 B5353370 2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353370.png)
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as Br-PEITC and is known for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Br-PEITC involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. Br-PEITC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Additionally, Br-PEITC has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Br-PEITC has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, Br-PEITC has been found to inhibit the activity of specific proteins involved in cancer cell proliferation and survival. Furthermore, Br-PEITC has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Br-PEITC in lab experiments is its potential therapeutic applications. Br-PEITC has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. Additionally, Br-PEITC has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using Br-PEITC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of Br-PEITC. One potential direction is the development of new drug formulations that can improve its solubility in water and enhance its bioavailability. Additionally, further studies are needed to understand the mechanism of action of Br-PEITC and its potential therapeutic applications. Furthermore, studies are needed to determine the safety and efficacy of Br-PEITC in clinical trials. Overall, the study of Br-PEITC has the potential to lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of Br-PEITC involves the reaction of 2-bromo-5-nitrophenylacetic acid with ethyl vinyl ether in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain Br-PEITC. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
Br-PEITC has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, Br-PEITC has been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O5/c1-2-23-10-5-4-9(15)7-8(10)3-6-11-16-13(19)12(18(21)22)14(20)17-11/h3-7H,2H2,1H3,(H2,16,17,19,20)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORJZAZUZWTKNK-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(1-piperidinyl)-3-pyridazinyl]azepane](/img/structure/B5353288.png)
![N-(1,1-dimethylprop-2-yn-1-yl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B5353296.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
![6-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353306.png)

![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-(4-methoxyphenyl)-2-furamide](/img/structure/B5353315.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2-fluorobenzamide](/img/structure/B5353321.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5353332.png)
![5-(4-methylphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5353334.png)

![6-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5353347.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B5353356.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
